molecular formula C8H8N4O4S B12876990 4-Methyl-3-methylsulfinyl-5-(5-nitro-2-furyl)-s-triazole CAS No. 41834-21-3

4-Methyl-3-methylsulfinyl-5-(5-nitro-2-furyl)-s-triazole

Cat. No.: B12876990
CAS No.: 41834-21-3
M. Wt: 256.24 g/mol
InChI Key: SSAKYQCDONSIFS-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylsulfinyl)-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methylsulfinyl)-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Sulfoxide Formation: The methylsulfinyl group can be introduced through oxidation of the corresponding sulfide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfinyl)-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological processes. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-(methylthio)-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    4-Methyl-3-(methylsulfonyl)-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.

Uniqueness

4-Methyl-3-(methylsulfinyl)-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole is unique due to the presence of both the nitrofuran and methylsulfinyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

41834-21-3

Molecular Formula

C8H8N4O4S

Molecular Weight

256.24 g/mol

IUPAC Name

4-methyl-3-methylsulfinyl-5-(5-nitrofuran-2-yl)-1,2,4-triazole

InChI

InChI=1S/C8H8N4O4S/c1-11-7(9-10-8(11)17(2)15)5-3-4-6(16-5)12(13)14/h3-4H,1-2H3

InChI Key

SSAKYQCDONSIFS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1S(=O)C)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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